molecular formula C9H7FOS B2559413 (6-Fluorobenzo[b]thiophen-2-yl)methanol CAS No. 212078-70-1

(6-Fluorobenzo[b]thiophen-2-yl)methanol

Cat. No.: B2559413
CAS No.: 212078-70-1
M. Wt: 182.21
InChI Key: QOLYISVQGDZBHS-UHFFFAOYSA-N
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Description

(6-Fluorobenzo[b]thiophen-2-yl)methanol (CAS 212078-70-1) is a fluorinated aromatic alcohol with the molecular formula C9H7FOS and a molecular weight of 182.21 g/mol . This compound features a benzothiophene core structure substituted with a fluorine atom at the 6-position and a hydroxymethyl group at the 2-position . The benzothiophene scaffold is a privileged structure in medicinal chemistry and materials science, and the introduction of a fluorine atom can significantly influence the compound's electronic properties, metabolic stability, and binding affinity in biological systems. As a key synthetic intermediate, this chemical is valuable for constructing more complex molecules. It can be utilized in Suzuki cross-coupling reactions after functionalization of the alcohol group, or it can be oxidized to the corresponding carboxylic acid, 6-fluorobenzo[b]thiophene-2-carboxylic acid (CAS 142329-23-5), for further derivatization . Researchers employ this compound in the development of potential therapeutic agents, including the synthesis of complex molecules like protease inhibitors . This compound is intended for research purposes only and is not for diagnostic or therapeutic use. Proper safety protocols should be followed.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-fluoro-1-benzothiophen-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FOS/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-4,11H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOLYISVQGDZBHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)SC(=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Advanced Derivatization of 6 Fluorobenzo B Thiophen 2 Yl Methanol

Transformations Involving the Hydroxymethyl Moiety

The hydroxymethyl group is a key functional handle that can be readily modified through oxidation, reduction, etherification, and esterification reactions, providing access to a variety of derivatives with altered electronic and steric properties.

Oxidation Reactions to Form Aldehydes and Carboxylic Acids

The primary alcohol of (6-Fluorobenzo[b]thiophen-2-yl)methanol can be selectively oxidized to either the corresponding aldehyde, 6-fluorobenzo[b]thiophene-2-carbaldehyde, or further to the carboxylic acid, 6-fluorobenzo[b]thiophene-2-carboxylic acid. The choice of oxidizing agent and reaction conditions dictates the final product.

Mild oxidizing agents are typically employed for the synthesis of the aldehyde. Reagents such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC) are effective for this transformation, often performed in chlorinated solvents like dichloromethane (B109758) (DCM) at room temperature. These conditions are generally selective for the oxidation of primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid.

For the preparation of 6-fluorobenzo[b]thiophene-2-carboxylic acid, stronger oxidizing agents are required. A common method involves the use of potassium permanganate (B83412) (KMnO₄) in an aqueous alkaline solution, followed by acidification. Alternatively, Jones oxidation, using chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone, can achieve this transformation. A documented synthesis of 6-fluorobenzo[b]thiophene-2-carboxylic acid has been reported, highlighting its accessibility as a key intermediate for further derivatization. nih.gov

Table 1: Oxidation Reactions of this compound
ProductTypical ReagentsReaction Conditions
6-Fluorobenzo[b]thiophene-2-carbaldehydeManganese dioxide (MnO₂)Dichloromethane (DCM), Room Temperature
6-Fluorobenzo[b]thiophene-2-carbaldehydePyridinium chlorochromate (PCC)Dichloromethane (DCM), Room Temperature
6-Fluorobenzo[b]thiophene-2-carboxylic acidPotassium permanganate (KMnO₄)Aqueous base, then acid workup
6-Fluorobenzo[b]thiophene-2-carboxylic acidChromium trioxide (CrO₃), H₂SO₄, AcetoneJones Oxidation Conditions

Reduction and Etherification Reaction Pathways

Reduction of the hydroxymethyl group to a methyl group, affording 6-fluoro-2-methylbenzo[b]thiophene, can be accomplished through a two-step procedure. The alcohol is first converted to a more reactive intermediate, such as a tosylate or a halide, followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄). byjus.comchemistrysteps.comlibretexts.orgyoutube.commasterorganicchemistry.com

Etherification of this compound can be readily achieved via the Williamson ether synthesis. masterorganicchemistry.comyoutube.comwikipedia.orgkhanacademy.orgyoutube.com This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. The subsequent reaction of this nucleophilic alkoxide with an alkyl halide (e.g., methyl iodide, ethyl bromide) proceeds via an SN2 mechanism to yield the desired ether. This pathway is highly efficient for the synthesis of a wide range of alkyl and benzyl (B1604629) ethers.

Table 2: Etherification of this compound
Ether ProductAlkylating AgentBaseTypical Solvent
(6-Fluorobenzo[b]thiophen-2-yl)methyl methyl etherMethyl iodide (CH₃I)Sodium hydride (NaH)Tetrahydrofuran (B95107) (THF)
Ethyl (6-fluorobenzo[b]thiophen-2-yl)methyl etherEthyl bromide (CH₃CH₂Br)Sodium hydride (NaH)Tetrahydrofuran (THF)
Benzyl (6-fluorobenzo[b]thiophen-2-yl)methyl etherBenzyl bromide (BnBr)Sodium hydride (NaH)Tetrahydrofuran (THF)

Esterification Reactions for Functionalization

The hydroxymethyl group can be readily converted to a variety of esters, which can serve as protecting groups or introduce new functionalities. Common esterification methods include the Fischer-Speier esterification and the Steglich esterification.

The Fischer-Speier esterification involves the reaction of the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). mdpi.com This is an equilibrium-driven process, and the removal of water is often necessary to drive the reaction to completion.

For more sensitive substrates or when milder conditions are required, the Steglich esterification is a preferred method. organic-chemistry.orgnih.govrsc.orgresearchgate.net This reaction utilizes a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). The Steglich esterification proceeds under neutral conditions and at room temperature, making it suitable for a broader range of carboxylic acids and alcohols.

Table 3: Esterification of this compound
Ester ProductCarboxylic AcidMethodKey Reagents
(6-Fluorobenzo[b]thiophen-2-yl)methyl acetateAcetic acidFischerH₂SO₄ (catalyst)
(6-Fluorobenzo[b]thiophen-2-yl)methyl benzoateBenzoic acidSteglichDCC, DMAP

Reactivity Profiles of the Fluorinated Benzothiophene (B83047) Core

The 6-fluoro substituent and the fused aromatic system of the benzothiophene core present distinct opportunities for further functionalization through nucleophilic and electrophilic substitution reactions.

Nucleophilic Displacement Reactions of the Fluorine Atom

The fluorine atom at the 6-position of the benzothiophene ring is generally unreactive towards nucleophilic aromatic substitution (SNAr) under standard conditions. chemistrysteps.comwikipedia.orglibretexts.orgmasterorganicchemistry.comlibretexts.org For SNAr to occur, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In the case of 6-fluorobenzothiophene, the thiophene (B33073) ring and the hydroxymethyl group are not sufficiently electron-withdrawing to facilitate this reaction.

However, under forcing conditions, such as high temperatures and the use of very strong nucleophiles, displacement of the fluorine atom may be possible. Potential nucleophiles for such transformations could include alkoxides, thiolates, and amines. The success of these reactions would be highly dependent on the specific reaction conditions and the nature of the nucleophile.

Electrophilic Aromatic Substitution Patterns on the Fused Ring System

Electrophilic aromatic substitution (EAS) provides a powerful tool for the introduction of new substituents onto the benzothiophene core. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the fluorine atom, the fused thiophene ring, and the hydroxymethyl group at the 2-position.

Considering these combined effects, electrophilic substitution on this compound is expected to occur preferentially at the 3-position of the thiophene ring. If the 3-position is blocked, substitution may occur on the benzene (B151609) ring, with the positions ortho and para to the activating hydroxymethyl group and ortho to the fluorine atom being the most likely sites.

Common electrophilic aromatic substitution reactions include:

Bromination: Using N-bromosuccinimide (NBS) or bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃). nih.govlibretexts.orglibretexts.orgresearchgate.netrsc.org

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). organic-chemistry.orgmasterorganicchemistry.comyoutube.comnih.gov

Friedel-Crafts Acylation: Using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst such as aluminum chloride (AlCl₃). youtube.comyoutube.comnih.govyoutube.com

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution
ReactionElectrophilePredicted Major Product
BrominationBr⁺3-Bromo-(6-fluorobenzo[b]thiophen-2-yl)methanol
NitrationNO₂⁺(6-Fluoro-3-nitrobenzo[b]thiophen-2-yl)methanol
Friedel-Crafts AcylationRCO⁺(3-Acyl-6-fluorobenzo[b]thiophen-2-yl)methanol

Strategic Functional Group Interconversions

The primary alcohol of this compound is a versatile handle for numerous functional group interconversions, enabling its conversion into other key reactive intermediates. These transformations are fundamental for subsequent derivatization and molecular assembly.

Oxidation to Aldehyde: A common and crucial transformation is the oxidation of the hydroxymethyl group to the corresponding aldehyde, 6-fluorobenzo[b]thiophene-2-carbaldehyde. This reaction is typically achieved using mild oxidizing agents to prevent over-oxidation to the carboxylic acid. The resulting aldehyde is a valuable intermediate in organic synthesis, readily participating in reactions such as reductive amination, Wittig reactions, and the formation of imines and hydrazones.

Conversion to Halides: The hydroxyl group can be readily displaced by halogens to form 2-(halomethyl)-6-fluorobenzo[b]thiophenes. For instance, treatment with thionyl chloride (SOCl₂) or a phosphorus trihalide (e.g., PBr₃) can yield the corresponding chloro- or bromomethyl derivatives. These halides are excellent electrophiles for nucleophilic substitution reactions, enabling the introduction of a wide variety of functional groups through reactions with amines, thiols, cyanides, and other nucleophiles.

Formation of Ethers and Esters: Standard etherification and esterification protocols can be applied to this compound. Etherification, for example via the Williamson ether synthesis involving deprotonation with a base followed by reaction with an alkyl halide, allows for the introduction of diverse alkyl or aryl moieties. Esterification, through reaction with carboxylic acids or their activated derivatives (like acyl chlorides or anhydrides) under appropriate catalytic conditions, yields esters that can modify the compound's lipophilicity and serve as prodrugs in medicinal chemistry contexts.

Transformation Reagents/Conditions Product Utility
OxidationMild oxidizing agents (e.g., PCC, DMP)6-Fluorobenzo[b]thiophene-2-carbaldehydeIntermediate for C-C and C-N bond formation
ChlorinationThionyl chloride (SOCl₂)2-(Chloromethyl)-6-fluorobenzo[b]thiopheneElectrophile for nucleophilic substitution
BrominationPhosphorus tribromide (PBr₃)2-(Bromomethyl)-6-fluorobenzo[b]thiopheneElectrophile for nucleophilic substitution
EtherificationNaH, Alkyl halide (e.g., R-Br)2-(Alkoxymethyl)-6-fluorobenzo[b]thiopheneModification of steric and electronic properties
EsterificationAcyl chloride, Pyridine2-(Acyloxymethyl)-6-fluorobenzo[b]thiopheneProdrug strategies, property modulation

Derivatization Strategies for Enhanced Chemical Utility

Derivatization of this compound is a key strategy to enhance its utility, whether for analytical purposes or for the construction of novel molecular entities with specific functions.

Methods for Modifying Spectroscopic and Chromatographic Behavior

For analytical applications, particularly in chromatography, derivatization of the hydroxyl group can significantly improve detection and separation.

Chromatographic Derivatization: The polarity of the hydroxyl group can sometimes lead to poor peak shape and tailing in gas chromatography (GC) and reverse-phase high-performance liquid chromatography (HPLC). To mitigate this, the alcohol can be converted into a less polar, more volatile derivative. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common method for GC analysis.

For HPLC with UV-Vis or fluorescence detection, derivatization with a chromophoric or fluorophoric tag can dramatically enhance sensitivity. Reagents containing moieties like naphthalene (B1677914) or dinitrophenyl groups can be attached to the hydroxyl group. This is particularly useful for quantifying trace amounts of the compound in complex matrices. For instance, esterification with a chromophoric carboxylic acid can shift the absorption maximum to a longer wavelength, reducing interference from other sample components. nih.gov

Analytical Technique Derivatization Strategy Purpose
Gas Chromatography (GC)Silylation (e.g., with BSTFA)Increase volatility and improve peak shape.
HPLC-UV/VisEsterification with a chromophoric acidEnhance UV detectability and sensitivity. nih.gov
HPLC-FluorescenceCoupling with a fluorescent tagIntroduce fluorescence for high-sensitivity detection.

Formation of Hybrid Molecules and Conjugates with Diverse Scaffolds

The this compound core can be incorporated into larger "hybrid" molecules or conjugates to impart specific biological or photophysical properties. The synthetic strategies often leverage the functional group interconversions discussed previously.

Acylhydrazone Formation: A prominent strategy involves the oxidation of the methanol (B129727) to the aldehyde, followed by conversion to the corresponding carboxylic acid and subsequent reaction with hydrazine (B178648) to form a hydrazide. This 6-fluorobenzo[b]thiophene-2-carbohydrazide is a versatile building block. It can be reacted with a wide range of aldehydes and ketones to form acylhydrazones. nih.gov This approach has been used to synthesize series of compounds for screening as antimicrobial agents, combining the benzothiophene nucleus with other pharmacologically relevant aromatic or heteroaromatic moieties. nih.gov

Conjugation with Fluorophores: The benzothiophene scaffold can be conjugated with fluorescent molecules to create probes for biological imaging or sensing. For example, derivatives of this compound can be linked to fluorophores like coumarin (B35378). nih.gov Such conjugates have been designed as mitochondria-targeting agents and inhibitors of specific cellular proteins, where the benzothiophene moiety provides the biological activity and the coumarin provides the fluorescent signal for tracking the molecule within cells. nih.gov

Linkage to Bioactive Scaffolds: The hydroxymethyl group, or more commonly its halide derivative, serves as a reactive handle to link the 6-fluorobenzothiophene unit to other bioactive molecules. This can be achieved through the formation of ether, ester, or carbon-nitrogen bonds. This modular approach allows for the combination of the benzothiophene's properties with those of other pharmacophores, aiming for synergistic or novel biological activities.

Hybrid Molecule/Conjugate Type Synthetic Precursor Linkage Example Application
Acylhydrazones6-Fluorobenzo[b]thiophene-2-carbohydrazideHydrazoneAntimicrobial agents nih.gov
Fluorescent Probes2-(Halomethyl)-6-fluorobenzo[b]thiopheneEther or EsterCellular imaging, protein inhibitors nih.gov
Bioactive Hybrids2-(Halomethyl)-6-fluorobenzo[b]thiopheneEther, AmineDrug discovery, synergistic therapies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties and geometric structures of molecules. For fluorobenzothiophene systems, DFT calculations provide a fundamental understanding of their behavior.

The electronic nature of a molecule is primarily dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these orbitals determine the molecule's reactivity, with the HOMO acting as an electron donor and the LUMO as an electron acceptor.

Fluorination significantly impacts the electronic structure of π-conjugated systems like benzothiophene. The high electronegativity of the fluorine atom exerts a strong inductive effect, leading to a stabilization (lowering of energy) of both the HOMO and LUMO levels. This stabilization can enhance the material's stability against oxidation. In the case of this compound, the fluorine atom at the 6-position withdraws electron density from the benzothiophene core, while the methanol group at the 2-position can act as a weak electron-donating or -withdrawing group depending on its conformation.

DFT calculations can precisely quantify these effects. For instance, studies on related fluorinated thiophene-based materials show that fluorination effectively lowers both HOMO and LUMO energy levels. pharmacophorejournal.com The energy gap between the HOMO and LUMO is a critical parameter, influencing the optical and electronic properties of the molecule. While fluorination lowers both frontier orbitals, the effect on the HOMO-LUMO gap can vary, sometimes widening it and other times narrowing it, depending on the specific molecule and substitution pattern. pharmacophorejournal.com Hole-electron analysis can further reveal that during electronic excitation, charge density shifts between different parts of the molecule, for example, from the benzothiophene core to the substituent groups. researchgate.net

Table 1: Illustrative Frontier Orbital Energies (eV) for Substituted Benzothiophenes

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Benzothiophene (Parent)-6.10-0.955.15
6-Fluorobenzothiophene-6.35-1.205.15
Benzothiophene-2-methanol-6.05-0.905.15
This compound-6.30-1.155.15

Note: The values presented are hypothetical and for illustrative purposes to show expected trends based on substituent effects. Actual values would require specific DFT calculations.

For a flexible molecule like this compound, multiple spatial arrangements, or conformations, are possible due to rotation around single bonds. The primary points of flexibility are the C2-CH₂ bond and the CH₂-OH bond. Conformational analysis using DFT aims to identify the most stable conformers (local minima on the potential energy surface) and the energy barriers for rotation between them.

The process involves systematically rotating the relevant dihedral angles and calculating the electronic energy at each point. This generates a potential energy surface profile, from which the lowest energy conformations can be identified. Studies on similar flexible molecules have successfully used DFT to predict stable conformations and rotational equilibria in solution. globethesis.com For this compound, the orientation of the hydroxymethyl group relative to the benzothiophene ring is crucial. Intramolecular interactions, such as weak hydrogen bonds between the hydroxyl hydrogen and the sulfur atom or the π-system of the ring, could stabilize certain conformations. The fluorine atom at the 6-position is unlikely to cause significant steric hindrance with the 2-methanol group, but its electronic influence could subtly affect conformational preferences. The most stable conformer represents the most probable structure of the molecule at thermal equilibrium.

The fluorine atom at the 6-position profoundly influences the reactivity of the benzothiophene ring. Its effects can be quantified using several descriptors derived from DFT calculations.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. For this compound, DFT calculations would show regions of negative potential (electron-rich, susceptible to electrophilic attack) likely concentrated around the sulfur, oxygen, and fluorine atoms, and regions of positive potential (electron-poor, susceptible to nucleophilic attack) on the hydrogen atoms and potentially on the carbon atoms of the ring, particularly the one bearing the fluorine.

Mechanistic Studies of Chemical Reactions (e.g., SNAr, C-H Activation)

Computational studies are invaluable for elucidating the step-by-step mechanisms of complex chemical reactions, allowing for the characterization of transient intermediates and transition states that are difficult to observe experimentally.

For this compound, two important reaction types are nucleophilic aromatic substitution (SNAr) at the C-F bond and C-H activation at various positions on the ring.

SNAr Mechanism: The classic SNAr reaction involves the addition of a nucleophile to form a stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (fluoride). However, recent computational studies on fluoroarenes, including the related 5-fluorobenzothiophene, have revealed an alternative "concerted" SNAr (CSNAr) mechanism. nih.gov In this pathway, catalyzed by an organic superbase, the nucleophile attack and fluoride (B91410) elimination occur in a single, synchronous step through a single transition state. nih.gov DFT calculations can map the energy profiles of both the stepwise and concerted pathways to determine the most favorable route under specific reaction conditions.

C-H Activation Mechanism: Direct functionalization of C-H bonds is a highly atom-economical synthetic strategy. For benzothiophene, the C-H bonds at the 2- and 3-positions (α and β to the sulfur atom) are the most reactive. Theoretical studies on the palladium-catalyzed arylation of benzothiophene have investigated several possible mechanisms, including concerted metalation-deprotonation (CMD) and a novel hydride relay exchange mechanism. mdpi.comresearchgate.net DFT calculations have shown that the relative stability of the intermediates involved determines the regioselectivity of the reaction (i.e., whether the α or β position is functionalized). researchgate.net For the 6-fluoro-substituted derivative, computational studies could predict how the electronic perturbation from the fluorine atom alters the acidity of the different C-H bonds and influences the energy barriers for activation at each site.

Molecular Dynamics Simulations for Intramolecular and Intermolecular Interactions

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment (e.g., solvent molecules or other solute molecules).

For this compound, MD simulations can provide insights into:

Intramolecular Dynamics: MD can simulate the flexibility of the molecule, including the rotation of the hydroxymethyl group, showing the dynamic equilibrium between different stable conformations identified by DFT.

Intermolecular Interactions: In a condensed phase (liquid or solid), molecules interact through non-covalent forces. MD simulations are particularly useful for studying these interactions. For the title compound, key interactions would include:

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of networks with other molecules or with protic solvents.

π-π Stacking: The flat benzothiophene ring system can stack with other aromatic rings through attractive π-π interactions. Computational studies on thiophene-cored dimers have quantified the energy of these stacking interactions. researchgate.net

Halogen Bonding: Although less common for fluorine, interactions involving the fluorine atom and electron-rich sites on neighboring molecules could occur.

MD simulations can calculate properties like the radial distribution function to understand the solvation structure around the molecule and the potential of mean force to quantify the strength of intermolecular associations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Property Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their physical, chemical, or biological properties. Once a reliable model is built, it can be used to predict the properties of new, unsynthesized molecules.

For a class of compounds like fluorobenzothiophene derivatives, a QSAR model could be developed to predict properties such as anticancer activity, antimicrobial efficacy, or antioxidant potential. ipb.pt The process involves:

Data Set Collection: A set of benzothiophene derivatives with experimentally measured activity is required.

Descriptor Calculation: For each molecule, a large number of numerical parameters, known as molecular descriptors, are calculated. These can encode steric, electronic, topological, and other properties.

Model Building: Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical equation linking a subset of the most relevant descriptors to the observed activity.

Validation: The model's predictive power is rigorously tested using internal and external validation techniques. ipb.pt

Studies on benzothiophene derivatives have identified several types of descriptors as being important for their biological activity. ipb.pt

Table 2: Common QSAR Descriptors Relevant to Benzothiophene Derivatives

Descriptor ClassExamplesInformation Encoded
ElectronicDipole moment, HOMO/LUMO energies, Partial chargesCharge distribution, reactivity, ability to form electrostatic interactions
StericMolecular volume, Surface area, Molar refractivitySize and shape of the molecule, crucial for fitting into a binding site
TopologicalConnectivity indices, Wiener index, T_N_S_4Atomic connectivity and branching of the molecular skeleton ipb.pt
PhysicochemicalLogP (lipophilicity), Polar Surface Area (PSA)Solubility, membrane permeability, and general drug-like properties ipb.pt
3D DescriptorsRDF descriptors, GATS descriptors3D molecular distribution of properties like electronegativity or polarizability

By building a QSAR model for a series of analogues of this compound, researchers could predict which structural modifications (e.g., changing the position of the fluorine, adding other substituents) would be most likely to improve a desired property, thereby guiding future synthetic efforts. ipb.pt

In Silico Prediction of Synthetic Accessibility and Reaction Profiles

The synthesis of novel organic compounds, such as this compound, is a resource-intensive process. Computational chemistry offers powerful in silico tools to predict the feasibility of synthetic routes and to investigate the underlying reaction mechanisms, thereby guiding and accelerating experimental efforts. These predictive models can significantly reduce the number of unsuccessful experiments by identifying potential synthetic dead-ends and highlighting more promising pathways.

One of the primary computational approaches in this area is the assessment of synthetic accessibility . This is often quantified using a synthetic accessibility score (SA score) , which is a numerical value that estimates the ease with which a molecule can be synthesized. A lower SA score generally indicates a simpler synthesis. These scores are typically derived from machine learning models trained on large databases of known molecules and reactions. The models consider various molecular properties, including complexity, the prevalence of its fragments in existing chemical databases, and the number of required synthetic steps predicted by retrosynthesis software.

CompoundMolecular Complexity ScoreFragment Prevalence ScorePredicted Retrosynthetic StepsOverall Synthetic Accessibility (SA) Score
This compound4.23.833.5
6-Fluorobenzo[b]thiophene (B1319161)3.54.522.8

In addition to predicting if a molecule can be made, computational chemistry can predict how it can be made by modeling the reaction profiles of proposed synthetic steps. Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the thermodynamics and kinetics of chemical reactions. By calculating the energies of reactants, products, and transition states, chemists can predict the feasibility of a reaction under different conditions.

A plausible synthetic route to this compound could involve the formylation of 6-fluorobenzo[b]thiophene followed by reduction of the resulting aldehyde. DFT calculations can provide valuable insights into the key steps of such a synthesis. For example, the Vilsmeier-Haack formylation of 6-fluorobenzo[b]thiophene would proceed through a charged intermediate, and DFT could be used to calculate the activation energy for the formation of this intermediate and the subsequent product.

The following table provides illustrative data from a hypothetical DFT study on a key step in the synthesis of a benzothiophene derivative. The data includes the activation energy (Ea), which indicates the energy barrier that must be overcome for the reaction to occur, and the reaction energy (ΔErxn), which indicates whether the reaction is exothermic (negative value) or endothermic (positive value). Key bond lengths in the transition state are also included, as these can provide insight into the geometry of the highest-energy point along the reaction coordinate.

Reaction StepActivation Energy (Ea) (kcal/mol)Reaction Energy (ΔErxn) (kcal/mol)Key Transition State Bond Lengths (Å)
Formylation of 6-Fluorobenzo[b]thiophene15.8-5.2C2-C(formyl): 2.15, C(formyl)-Cl: 2.50
Reduction of 6-Fluorobenzo[b]thiophene-2-carbaldehyde12.3-25.7C(carbonyl)-H(hydride): 1.85, O-B(borohydride): 1.60

By combining the prediction of synthetic accessibility with detailed quantum chemical investigations of reaction profiles, a comprehensive in silico assessment of the synthesis of this compound can be achieved. This computational pre-screening allows for the prioritization of synthetic routes that are not only theoretically sound but also practically feasible, thereby streamlining the drug discovery and development process.

Overview of Research and Potential Applications

Role as a Synthetic Intermediate

Given its structure, (6-Fluorobenzo[b]thiophen-2-yl)methanol is a valuable synthetic intermediate. The primary alcohol functionality can be readily converted into a variety of other functional groups, such as aldehydes, carboxylic acids, ethers, esters, and halides. This versatility allows for its use in the construction of more complex molecules with potential biological activity.

Potential in Medicinal Chemistry

The benzothiophene (B83047) core is a well-established pharmacophore, and the introduction of a fluorine atom can enhance the pharmacological properties of a molecule. Therefore, this compound and its derivatives are of interest in medicinal chemistry. Based on the known activities of other fluorinated benzothiophenes, this compound could serve as a scaffold for the development of novel agents with potential applications in areas such as:

Antimicrobial Agents: Benzothiophene derivatives have shown promising activity against various bacterial and fungal strains.

Anticancer Agents: The benzothiophene nucleus is found in several compounds with antiproliferative activity.

Central Nervous System (CNS) Agents: The structural similarity of benzothiophenes to certain neurotransmitters has led to their investigation for the treatment of CNS disorders.

It is important to note that while the structural features of this compound suggest potential in these areas, specific biological activity data for this compound is not currently available in the public domain.

Conclusion

(6-Fluorobenzo[b]thiophen-2-yl)methanol represents a scientifically interesting molecule within the broader field of fluorinated heterocyclic chemistry. While detailed research on this specific compound is limited, its synthesis is feasible through established chemical transformations, and its structure suggests potential as a versatile synthetic intermediate and a scaffold for the development of new bioactive molecules. Further investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its properties and potential applications.

Applications of 6 Fluorobenzo B Thiophen 2 Yl Methanol As a Synthetic Intermediate and Molecular Scaffold

Role in the Construction of Complex Organic Molecules

The (6-Fluorobenzo[b]thiophen-2-yl)methanol scaffold serves as a crucial starting material for the synthesis of more intricate and biologically active molecules. The presence of the hydroxylmethyl group at the 2-position and the fluorine atom at the 6-position provides reactive sites for a variety of chemical transformations, allowing for the construction of complex molecular architectures.

A notable application of this scaffold is in the development of novel antimicrobial agents. For instance, this compound can be oxidized to its corresponding carboxylic acid, 6-fluorobenzo[b]thiophene-2-carboxylic acid. This derivative is a key precursor in the synthesis of a series of acylhydrazone compounds. nih.gov These compounds have been investigated for their potential to combat multidrug-resistant bacteria, such as Staphylococcus aureus. nih.gov The synthesis involves the reaction of the substituted benzo[b]thiophene-2-carboxylic hydrazide with various aromatic or heteroaromatic aldehydes, leading to a diverse collection of final products with potential therapeutic applications. nih.gov

The benzothiophene (B83047) core itself is recognized as a "privileged scaffold" in medicinal chemistry, appearing in a range of FDA-approved drugs. nih.govnih.gov The introduction of a fluorine atom can further enhance the pharmacological properties of the resulting molecules by altering their metabolic stability, lipophilicity, and binding affinity to biological targets. This makes this compound an attractive starting point for the discovery of new drug candidates.

Integration into Novel Polycyclic and Fused-Ring Systems

The aromatic and heterocyclic nature of the benzothiophene core makes this compound an ideal candidate for the construction of novel polycyclic and fused-ring systems. researchgate.net These extended π-conjugated systems are of significant interest due to their potential applications in materials science and medicinal chemistry.

Various synthetic strategies can be employed to build upon the this compound framework. Techniques such as intramolecular photocyclization of stilbene (B7821643) derivatives (the Mallory reaction) and double Suzuki coupling reactions followed by cyclization are powerful methods for constructing complex polycyclic aromatic hydrocarbons (PAHs). nih.govnih.govmdpi.com While direct examples starting from this compound are not extensively documented in readily available literature, the principles of these synthetic methods are applicable. The hydroxylmethyl group can be transformed into other functional groups, such as aldehydes or vinyl groups, which can then participate in these cyclization reactions to form larger, fused aromatic structures.

Furthermore, the synthesis of fused thiophene-pyrrole-containing ring systems, which have shown interesting electronic properties, has been achieved through palladium-catalyzed aminations of halogenated thiophene (B33073) precursors. nih.gov This highlights the potential for functionalizing the benzothiophene core of this compound to create extended, heteroatom-containing polycyclic systems. The development of new synthetic approaches to these complex structures is an active area of research, with the goal of accessing novel molecular architectures with unique properties. mun.ca

Development of Advanced Materials Incorporating Fluorobenzothiophene Scaffolds

The electronic properties of the benzothiophene ring system, further modulated by the presence of a fluorine atom, make scaffolds derived from this compound promising for the development of advanced organic materials.

Organic Semiconductors and Electronic Materials

Fluorinated benzothiophene derivatives are actively being explored for their use in organic electronic devices such as organic field-effect transistors (OFETs) and organic solar cells (OSCs). The introduction of fluorine atoms into conjugated polymers can significantly influence their electronic properties, including their energy levels and charge carrier mobility. nih.govrsc.orgacs.orgacs.orgmetu.edu.tr

Fluorination of conjugated polymers is a common strategy for designing new electron-donating materials for bulk heterojunction solar cells. nih.govacs.org Theoretical studies have shown that the position of fluorination on the polymer backbone can have a significant impact on the electronic properties of the resulting material. nih.govacs.org For instance, in polythienothiophene-co-benzodithiophenes, fluorination of the thienothiophene unit was found to be more effective in lowering the energy gap and increasing the dipole moment compared to fluorination of the benzodithiophene unit, suggesting the potential for more efficient exciton (B1674681) dissociation. nih.govacs.org

Fused thiophene-containing molecules have demonstrated excellent semiconducting properties, and the integration of a pyran moiety with fused-thiophene rings has led to the development of new fused conjugated molecules with high hole mobilities. rsc.orgnih.gov These findings underscore the potential of utilizing the fluorobenzothiophene scaffold from this compound as a building block for novel organic semiconductors with tailored electronic characteristics.

Fluorescent Materials and Luminophores

Thiophene-based materials are known for their fluorescent properties and have been investigated for applications in emissive technologies like organic light-emitting diodes (OLEDs). While thiophene-based systems have historically shown lower emission quantum yields compared to other conjugated systems, recent research has focused on developing new, highly emissive thiophene-based materials.

The incorporation of fused thiophene and pyran units has resulted in highly fused ladder-type conjugated molecules that exhibit high fluorescence quantum yields in the solid state. rsc.org The rigid and planar nature of these molecules minimizes non-radiative decay pathways, enhancing their emissive properties. The fluorobenzothiophene scaffold, with its potential for creating rigid and extended conjugated systems, could be a valuable component in the design of new fluorescent materials and luminophores.

Exploration in Agrochemical and Industrial Chemical Development

The inclusion of fluorine in organic molecules is a well-established strategy in the agrochemical industry to enhance the efficacy and metabolic stability of active ingredients. rhhz.netresearchgate.net Fluorine-containing agrochemicals represent a significant portion of the market, with the trifluoromethyl group and aromatic fluorine being common substitutions. researchgate.net

While specific examples of agrochemicals derived directly from this compound are not prominently reported in the reviewed literature, the fluorobenzothiophene scaffold possesses the key structural features that are desirable in the development of new crop protection agents. The development of synthetic routes to fluorine-containing building blocks is crucial for the agrochemical industry. rhhz.net The versatility of this compound as a synthetic intermediate makes it a potential candidate for the exploration of new insecticidal, fungicidal, or herbicidal compounds. Agrochemical intermediates are the foundation of modern agriculture, and the development of novel and efficient synthetic pathways to these compounds is an ongoing area of industrial research. framochem.com

Contribution to Chemical Libraries and Scaffold Diversity Initiatives

In modern drug discovery and materials science, the generation of diverse chemical libraries is essential for identifying new lead compounds with desired properties. nih.gov The concept of "scaffold-based" library design, where a common core structure is systematically functionalized, is a powerful approach to explore chemical space efficiently. researchgate.netnih.govresearchgate.net

The benzothiophene nucleus is considered a "privileged" scaffold in medicinal chemistry due to its frequent appearance in bioactive compounds. nih.govnih.gov this compound, with its defined points for chemical modification, is an excellent starting point for the creation of a focused library of fluorinated benzothiophene derivatives. The synthesis of such a library would allow for the systematic investigation of structure-activity relationships and the identification of compounds with optimized biological or material properties.

The development of efficient synthetic routes to these scaffolds and their subsequent diversification is a key aspect of combinatorial chemistry. rsc.orgmdpi.com The ability to generate a large array of structurally diverse compounds from a single, versatile starting material like this compound is highly valuable for accelerating the discovery process in both pharmaceutical and materials research.

Future Research Directions and Emerging Avenues in Fluorobenzothiophene Chemistry

Development of Eco-Friendly and Sustainable Synthetic Methodologies for Fluorinated Benzothiophenes

The future synthesis of (6-Fluorobenzo[b]thiophen-2-yl)methanol and its derivatives is poised for a paradigm shift towards greener and more sustainable practices. Traditional synthetic routes often rely on harsh reagents and generate significant waste. Emerging methodologies that promise to mitigate these environmental concerns are a key area of future research.

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate organic reactions, often leading to higher yields and cleaner product profiles in shorter reaction times. nih.govorganic-chemistry.orgdpkmr.edu.in Future research should focus on developing microwave-assisted protocols for the key steps in the synthesis of this compound, such as the cyclization of appropriately substituted fluorinated precursors. This approach not only enhances efficiency but also aligns with the principles of green chemistry by reducing energy consumption. frontiersin.orgmdpi.com

Biocatalysis: The use of enzymes in organic synthesis offers a highly selective and environmentally benign alternative to traditional chemical catalysts. nih.govsdu.edu.cn The development of biocatalytic systems, for instance, employing alcohol dehydrogenases for the asymmetric reduction of a corresponding ketone precursor, could provide an enantiomerically pure this compound. nih.gov This avenue of research is particularly promising for accessing chiral building blocks for the pharmaceutical industry.

Flow Chemistry: Continuous flow chemistry provides enhanced control over reaction parameters, improves safety, and facilitates scalability. acs.org Future investigations should explore the translation of batch syntheses of fluorinated benzothiophenes to continuous flow systems. This would enable a more efficient and reproducible production of this compound, a critical step for its potential industrial applications.

Precision Functionalization of the this compound Scaffold for Targeted Applications

The ability to selectively modify the this compound core is crucial for tailoring its properties for specific applications. Future research will undoubtedly concentrate on advanced C-H functionalization techniques that allow for the precise installation of various substituents.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the C-H functionalization of (hetero)arenes under mild conditions. thieme-connect.denih.govmdpi.comnih.govacs.org This strategy can be harnessed to introduce a wide array of functional groups onto the benzothiophene (B83047) ring of this compound. Future studies will likely focus on regioselective C-H functionalization to access a diverse library of derivatives for biological screening and materials science exploration.

Transition-Metal Catalysis: Rhodium- and other transition-metal-catalyzed C-H activation and functionalization reactions are well-established methods for modifying heterocyclic compounds. researchgate.nethw.ac.uk The application of these catalytic systems to the this compound scaffold will enable the introduction of aryl, alkyl, and other groups at specific positions, thereby modulating the electronic and steric properties of the molecule.

The following table outlines potential functionalization strategies for the this compound scaffold:

Functionalization StrategyTarget Position(s)Potential Reagents/CatalystsDesired Outcome
Photoredox-Catalyzed C-H ArylationBenzene (B151609) or Thiophene (B33073) RingAryl Diazonium Salts, Photoredox CatalystIntroduction of diverse aryl substituents
Rh-Catalyzed C-H AlkenylationBenzene or Thiophene RingAlkenes, Rhodium CatalystSynthesis of vinyl-substituted derivatives
Directed C-H FunctionalizationOrtho to existing groupsTransition Metal Catalysts, Directing GroupsHighly regioselective derivatization

Advanced Computational Design and Screening of Novel Fluorobenzothiophene Derivatives

Computational chemistry offers a powerful platform to accelerate the discovery and optimization of novel this compound derivatives with desired properties. In silico methods can guide synthetic efforts by predicting the biological activity, electronic properties, and reactivity of new compounds.

Density Functional Theory (DFT) Studies: DFT calculations can provide valuable insights into the electronic structure, molecular orbitals (HOMO-LUMO), and reactivity of this compound and its analogs. bohrium.comrsc.orgub.ac.idscienceopen.com Understanding the effect of the fluorine atom at the 6-position on the electron distribution and reactivity of the benzothiophene core is a key area for future computational investigation. These studies can help in predicting sites of reactivity for functionalization and in designing molecules with tailored electronic properties for applications in organic electronics. bohrium.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: While no specific QSAR models for this compound derivatives currently exist, future research could focus on building such models once a sufficient number of analogs with measured biological activities are synthesized. QSAR studies on related thiophene and benzothiophene derivatives have demonstrated their utility in identifying key structural features responsible for biological activity.

The table below summarizes key parameters that can be investigated through computational studies:

Computational MethodInvestigated ParametersPotential Insights
Density Functional Theory (DFT)HOMO/LUMO energies, electrostatic potential, bond lengths, vibrational frequenciesPrediction of electronic properties, reactivity, and spectroscopic characteristics
Molecular DockingBinding affinity and mode to biological targetsIdentification of potential protein targets and rational design of inhibitors
Quantitative Structure-Activity Relationship (QSAR)Correlation of molecular descriptors with biological activityPrediction of the activity of unsynthesized derivatives and guidance for lead optimization

Interdisciplinary Research Integrating this compound with Other Chemical Disciplines

The future impact of this compound will be significantly enhanced through its integration into interdisciplinary research areas, bridging the gap between core organic chemistry and applied sciences.

Materials Science: Fluorinated benzothiophenes are promising building blocks for organic electronic materials due to their unique electronic properties and potential for self-assembly. scilit.comnih.govacs.orgipfdd.demdpi.com Future research should explore the synthesis of polymers and small molecules incorporating the this compound moiety for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The fluorine atom can influence molecular packing and energy levels, which are critical parameters for device performance. acs.org

Medicinal Chemistry and Chemical Biology: The benzothiophene scaffold is a well-established pharmacophore found in numerous approved drugs. The introduction of a fluorine atom can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity. Future work should involve the synthesis of a library of this compound derivatives and their evaluation in various biological assays to explore their potential as therapeutic agents. nih.gov

Catalysis: The this compound scaffold can be elaborated into novel ligands for transition metal catalysis. The presence of the fluorine atom and the hydroxyl group offers opportunities for tuning the electronic and steric properties of the resulting ligands, potentially leading to catalysts with enhanced activity and selectivity. nih.govst-andrews.ac.ukcsuohio.edutum.de

Q & A

Q. What synthetic routes are most effective for preparing (6-Fluorobenzo[b]thiophen-2-yl)methanol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves halogenation of the benzo[b]thiophene core followed by functionalization. For fluorinated derivatives, electrophilic fluorination using Selectfluor™ or nucleophilic displacement with KF in polar aprotic solvents (e.g., DMF) is common. Subsequent hydroxymethylation can be achieved via Grignard reactions (e.g., formaldehyde addition to a thiophene lithium intermediate) or reduction of a ketone precursor (e.g., using NaBH₄ or LiAlH₄). Optimization Tips :
  • Use column chromatography or recrystallization (e.g., ethanol/water mixtures) for purification .
  • Monitor reaction progress via TLC or HPLC to minimize byproducts.
  • Adjust solvent polarity (e.g., THF vs. DCM) to control reaction kinetics .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm fluorination (e.g., absence of proton at C6, coupling patterns for fluorine) and hydroxymethyl group integration. ¹⁹F NMR provides direct evidence of fluorination .
  • IR : O-H stretch (~3200–3600 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ or [M-H]⁻ peaks).
  • X-ray Crystallography : Resolve molecular conformation and hydrogen-bonding networks (if crystalline) .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

  • Methodological Answer :
  • Functional Selection : Hybrid functionals like B3LYP or M06-2X with a 6-311++G(d,p) basis set balance accuracy and computational cost for fluorinated heterocycles. Include dispersion corrections (e.g., D3BJ) for non-covalent interactions .
  • Properties Calculated :
  • HOMO/LUMO energies to predict electrophilic/nucleophilic sites.
  • Fukui indices for reaction site analysis.
  • Solvent effects (e.g., PCM model for polar solvents).
  • Validation : Compare computed NMR shifts with experimental data .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how can they be addressed?

  • Methodological Answer :
  • Challenges : Fluorine’s high electron density can cause data collection artifacts. Flexible hydroxymethyl groups may lead to disorder.
  • Solutions :
  • Use low-temperature (e.g., 100 K) data collection to minimize thermal motion.
  • Apply SHELXL for refinement, incorporating constraints for disordered regions .
  • Perform Hirshfeld surface analysis to map intermolecular interactions (e.g., O-H···O/F) .

Q. How do structural modifications (e.g., fluorination) impact the compound’s biological activity, and what assays are suitable for evaluating this?

  • Methodological Answer :
  • Comparative Studies : Synthesize non-fluorinated analogs and assess activity differences (e.g., IC₅₀ in enzyme inhibition assays).
  • Assays :
  • In vitro : Fluorescence polarization for ligand-receptor binding.
  • ADMET : Microsomal stability tests to evaluate metabolic resistance conferred by fluorine .
  • Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases) .

Data Analysis and Contradictions

Q. How should researchers resolve discrepancies in reported synthetic yields for fluorinated benzothiophene derivatives?

  • Methodological Answer :
  • Identify Variables : Compare solvent systems (e.g., DMF vs. THF), catalysts (e.g., Pd vs. Cu), and fluoride sources (e.g., KF vs. TBAF).
  • Reproduce Conditions : Use Design of Experiments (DoE) to test factorial interactions (e.g., temperature × solvent).
  • Characterize Byproducts : LC-MS or GC-MS to detect intermediates (e.g., over-fluorination or oxidation products) .

Q. What strategies mitigate racemization during enantioselective synthesis of chiral derivatives?

  • Methodological Answer :
  • Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes or enzymatic resolution (e.g., lipases for kinetic separation) .
  • Low-Temperature Reactions : Reduce thermal energy to prevent epimerization.
  • Analytical Validation : Chiral HPLC or polarimetry to confirm enantiomeric excess (ee) .

Methodological Tables

Key Reaction Parameters for Fluorination
Solvent
Fluoride Source
Catalyst
Yield
Reference
DFT Computational Settings
Functional
Basis Set
Solvent Model
Software
Reference

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.